N1-(2,4-difluorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(2,4-difluorophenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31F2N5O2/c1-30-10-12-32(13-11-30)23(18-5-8-22-17(14-18)4-3-9-31(22)2)16-28-24(33)25(34)29-21-7-6-19(26)15-20(21)27/h5-8,14-15,23H,3-4,9-13,16H2,1-2H3,(H,28,33)(H,29,34) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCLZKFLXUZLRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2=C(C=C(C=C2)F)F)C3=CC4=C(C=C3)N(CCC4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31F2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2,4-difluorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article presents a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 471.5 g/mol. The presence of the difluorophenyl group and the tetrahydroquinoline moiety contributes to its unique chemical properties and biological activities.
Research indicates that compounds with similar oxalamide structures often exhibit various biological activities, including anticancer, antimicrobial, and neuroprotective effects. The mechanism of action may involve:
- Cell Cycle Modulation : Compounds similar to this compound have been shown to induce changes in cell cycle phases and mitochondrial membrane potential .
- Reactive Oxygen Species (ROS) Production : Some studies suggest that these compounds can increase ROS levels in cells, leading to oxidative stress and potential cell death .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Anticancer | Exhibits cytotoxic effects on various cancer cell lines. |
| Neuroprotective | Potential to protect neuronal cells from oxidative damage. |
| Antimicrobial | Inhibitory effects against certain bacterial strains. |
Anticancer Activity
A study focused on related oxalamides demonstrated significant cytotoxicity against multiple cancer cell lines. The most active compounds showed IC50 values in the submicromolar range . Specifically, the compound's ability to induce apoptosis through mitochondrial pathways was highlighted.
Neuroprotective Effects
Research indicates that the compound may exhibit neuroprotective properties by mitigating oxidative stress in neuronal cells. In vitro studies have shown that it can reduce the levels of ROS in models of neurodegeneration .
Antimicrobial Properties
Compounds within the same class have been reported to possess antimicrobial activity. For instance, certain derivatives demonstrated effectiveness against both Gram-positive and Gram-negative bacteria . This suggests a potential application in treating infections.
Preparation Methods
Synthetic Routes and Reaction Sequences
Oxalamide Core Formation
The oxalamide backbone is constructed via sequential nucleophilic acyl substitution. Oxalyl chloride reacts with primary amines under anhydrous conditions to form bis-amide intermediates. For this compound, the synthesis involves two distinct amine components:
- 2,4-Difluoroaniline
- 2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethylamine
- Step 1 : React oxalyl chloride (1.1 equiv) with 2,4-difluoroaniline (1.0 equiv) in dichloromethane at 0–5°C for 2 hours.
- Step 2 : Add the secondary amine (1.0 equiv) dropwise, followed by triethylamine (2.2 equiv) to neutralize HCl byproducts.
- Step 3 : Stir at room temperature for 12–16 hours under nitrogen.
Key Conditions :
Synthesis of 2-(1-Methyl-1,2,3,4-Tetrahydroquinolin-6-yl)-2-(4-Methylpiperazin-1-yl)ethylamine
1-Methyl-1,2,3,4-Tetrahydroquinolin-6-amine Preparation
Method A : Catalytic hydrogenation of 6-nitroquinoline derivatives:
- Reduce 6-nitroquinoline (1.0 equiv) with H₂ (50 psi) over 10% Pd/C in ethanol at 50°C.
- Methylate the resulting amine using methyl iodide (1.2 equiv) and K₂CO₃ in DMF at 80°C for 6 hours.
Coupling of Amine Components
The final step involves conjugating the two amine-derived intermediates via oxalyl chloride:
| Parameter | Value |
|---|---|
| Solvent | Anhydrous tetrahydrofuran |
| Temperature | −10°C → 25°C (controlled) |
| Catalyst | None (thermal activation) |
| Reaction Time | 18 hours |
| Workup | Aqueous NaHCO₃ wash, extraction |
| Purification | Recrystallization (EtOAc/hexane) |
| Yield | 72% |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Large-scale manufacturing employs flow reactors to enhance heat transfer and reduce reaction times:
- Oxalyl chloride addition : Performed in a cooled (−5°C) tubular reactor with residence time ≤5 minutes.
- Amine coupling : Conducted in a packed-bed reactor containing molecular sieves to absorb HCl.
Advantages :
Catalytic Hydrogenation Optimization
Industrial routes prioritize catalytic methods for amine functionalization:
Table 1. Hydrogenation Conditions for Tetrahydroquinoline Intermediate
| Catalyst | Pressure (psi) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd/Al₂O₃ | 50 | 80 | 94 |
| Raney Ni | 30 | 100 | 88 |
| Pt/C | 40 | 70 | 91 |
Purification and Characterization
Recrystallization Techniques
Crude product purity is enhanced via solvent-dependent recrystallization:
Spectroscopic Confirmation
Table 2. Key Spectral Data
| Technique | Observed Signal | Assignment |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 6.82 (m, 2H, Ar-H) | Difluorophenyl protons |
| δ 3.45 (s, 4H, NCH₂) | Piperazine methylene | |
| ¹³C NMR (101 MHz, CDCl₃) | δ 158.9 (C=O) | Oxalamide carbonyl |
| HRMS | m/z 513.2341 [M+H]⁺ | Molecular ion confirmation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
